

Navigating the Nomenclature and Utility of Diethyl 2-isopropylidenesuccinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Isopropylidenesuccinic Acid*
Diethyl Ester

Cat. No.: *B1584202*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis and materials science, the precise identification and versatile application of chemical intermediates are paramount. Diethyl 2-isopropylidenesuccinate, a seemingly specific diester, holds a significant position as a precursor in the synthesis of photochromic compounds and other specialty chemicals. This technical guide provides an in-depth exploration of its nomenclature, physicochemical properties, synthesis, and key applications, with a focus on providing actionable insights for laboratory professionals.

I. Decoding the Identity: Alternative Names and Identifiers

Clarity in chemical communication is essential to avoid ambiguity and ensure reproducibility in research and development. Diethyl 2-isopropylidenesuccinate is known by several synonyms and systematic names, each adhering to different nomenclature conventions. Understanding these alternatives is crucial when searching chemical databases and literature.

The most systematic and unambiguous name, according to the International Union of Pure and Applied Chemistry (IUPAC), is diethyl 2-propan-2-ylidenebutanedioate[1]. This name precisely describes the molecular structure, indicating a butanedioate (succinate) backbone with a propan-2-ylidene (isopropylidene) group at the second carbon and two ethyl ester groups.

A comprehensive list of alternative names and identifiers is presented in Table 1. This compilation is critical for researchers conducting literature reviews and sourcing chemical intermediates.

Table 1: Alternative Names and Identifiers for Diethyl 2-isopropylidenesuccinate

Identifier Type	Identifier	Source
IUPAC Name	diethyl 2-propan-2-ylidenebutanedioate	PubChem[1]
Common Name	Diethyl 2-isopropylidenesuccinate	PubChem[1]
Synonym	Isopropylidenesuccinic Acid Diethyl Ester	PubChem[1]
Synonym	Diethyl 2-(propan-2-ylidene)succinate	PubChem[1]
Synonym	diethyl 2-isopropylidenebutanedioate	PubChem[1]
CAS Number	42103-98-0	PubChem[1]
Molecular Formula	C ₁₁ H ₁₈ O ₄	PubChem[1]
Molecular Weight	214.26 g/mol	PubChem[1]
InChIKey	FSUBDXPWXDGTBG-UHFFFAOYSA-N	PubChem[1]
SMILES	CCOC(=O)CC(=C(C)C)C(=O)OCC	PubChem[1]

II. Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental for its handling, reaction optimization, and purification. Key physicochemical data for diethyl 2-isopropylidenesuccinate are summarized in Table 2.

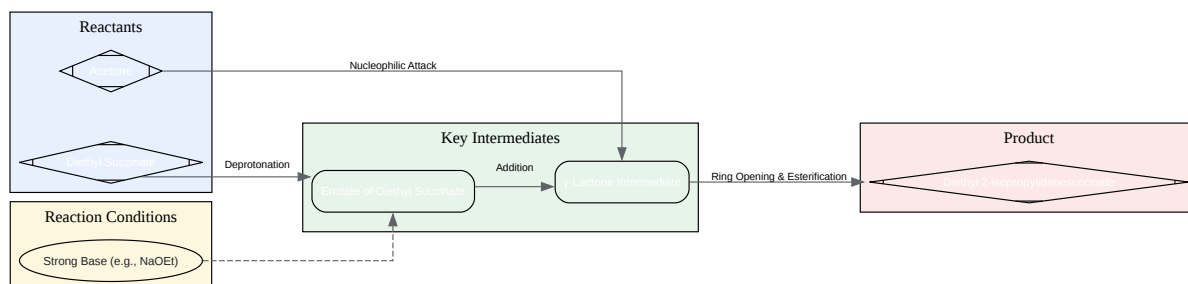
Table 2: Physicochemical Properties of Diethyl 2-isopropylidenesuccinate

Property	Value	Source
Appearance	Colorless to Almost colorless clear liquid	Tokyo Chemical Industry
Boiling Point	103 °C at 2.3 mmHg	Tokyo Chemical Industry
Density	1.03 g/cm ³ (at 20°C)	Tokyo Chemical Industry
Purity	>98.0% (GC)	Tokyo Chemical Industry

III. Synthesis Pathway: The Stobbe Condensation

The primary and most efficient route for the synthesis of diethyl 2-isopropylidenesuccinate is the Stobbe condensation. This powerful carbon-carbon bond-forming reaction involves the condensation of a ketone or aldehyde with a succinic ester in the presence of a strong base. In this specific case, acetone serves as the ketone, and diethyl succinate is the ester.

The causality behind this choice of reaction lies in its high efficiency for creating the desired α -alkylidene succinic ester structure. The mechanism, illustrated in the diagram below, proceeds through the formation of a γ -lactone intermediate, which then undergoes base-catalyzed ring-opening to yield the stable half-ester, followed by esterification to the diester. The use of a strong base, such as sodium ethoxide or potassium tert-butoxide, is critical for the initial deprotonation of the diethyl succinate, which initiates the nucleophilic attack on the acetone carbonyl.



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Caption: Stobbe condensation pathway for the synthesis of diethyl 2-isopropylidenesuccinate.

Experimental Protocol: Synthesis via Stobbe Condensation

This protocol is a self-validating system, where successful synthesis can be confirmed by spectroscopic analysis of the final product.

Materials:

- Diethyl succinate
- Acetone
- Sodium ethoxide (or potassium tert-butoxide)
- Anhydrous ethanol (or tert-butanol)
- Diethyl ether

- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

- **Reaction Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
- **Base Preparation:** In the reaction flask, dissolve sodium ethoxide in anhydrous ethanol.
- **Reactant Addition:** A mixture of diethyl succinate and acetone is added dropwise to the stirred solution of the base at room temperature.
- **Reaction:** The reaction mixture is then heated to reflux for a specified period (typically 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
- **Work-up:** After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Extraction:** The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure diethyl 2-isopropylidenesuccinate.

IV. Spectroscopic Characterization

The identity and purity of the synthesized diethyl 2-isopropylidenesuccinate must be confirmed through a combination of spectroscopic techniques. The expected spectral data are summarized below.

Table 3: Spectroscopic Data for Diethyl 2-isopropylidenesuccinate

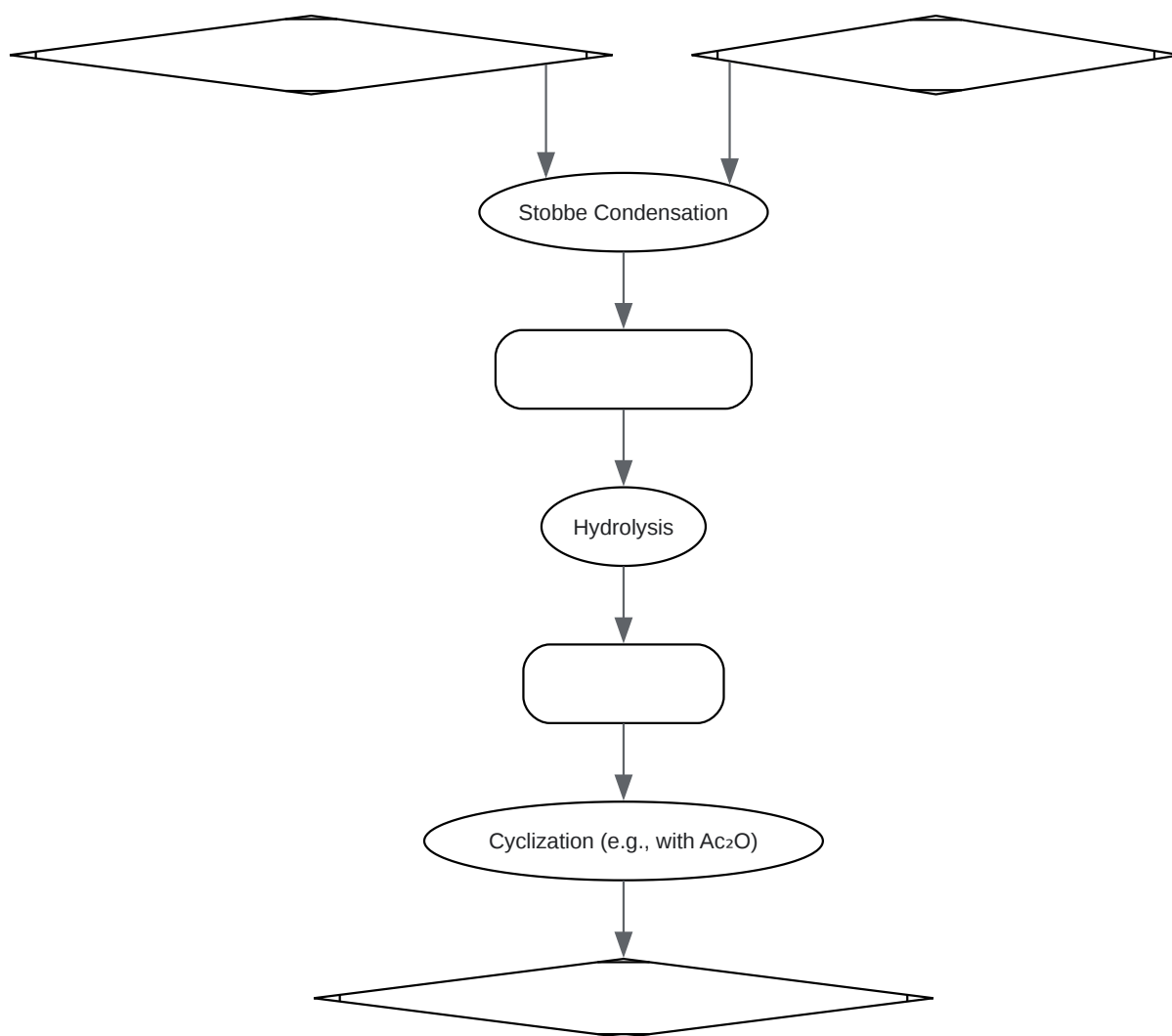
Technique	Key Features and Expected Values
¹ H NMR	- δ ~1.2 ppm (t, 6H): Methyl protons of the two ethyl groups.- δ ~2.1 ppm (s, 3H) and ~1.8 ppm (s, 3H): Methyl protons of the isopropylidene group.- δ ~3.3 ppm (s, 2H): Methylene protons of the succinate backbone.- δ ~4.1 ppm (q, 4H): Methylene protons of the two ethyl groups.
¹³ C NMR	- δ ~14 ppm: Methyl carbons of the ethyl groups.- δ ~22 ppm and ~24 ppm: Methyl carbons of the isopropylidene group.- δ ~35 ppm: Methylene carbon of the succinate backbone.- δ ~60 ppm: Methylene carbons of the ethyl groups.- δ ~128 ppm and ~138 ppm: Vinylic carbons of the isopropylidene group.- δ ~168 ppm and ~171 ppm: Carbonyl carbons of the ester groups.
Infrared (IR)	- ~2980 cm ⁻¹ : C-H stretching (aliphatic).- ~1720 cm ⁻¹ : C=O stretching (ester).- ~1650 cm ⁻¹ : C=C stretching.- ~1250-1150 cm ⁻¹ : C-O stretching (ester).
Mass Spectrometry (MS)	- m/z = 214: Molecular ion peak [M] ⁺ .- m/z = 169: [M - OEt] ⁺ .- m/z = 141: [M - COOEt] ⁺ .

V. Key Application: Synthesis of Photochromic Fulgides

A significant application of diethyl 2-isopropylidenesuccinate is its use as a key building block in the synthesis of fulgides. Fulgides are a class of photochromic compounds that undergo reversible color changes upon exposure to light of specific wavelengths. This property makes them valuable in applications such as optical data storage, ophthalmic lenses, and molecular switches.

The synthesis of fulgides from diethyl 2-isopropylidenesuccinate typically involves a Stobbe-type condensation with an aromatic or heteroaromatic aldehyde or ketone, followed by

hydrolysis and cyclization to form the fulgide anhydride.



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Caption: General workflow for the synthesis of fulgides from diethyl 2-isopropylidenesuccinate.

Experimental Protocol: Synthesis of a Fulgide Derivative

This protocol outlines the synthesis of a representative fulgide from diethyl 2-isopropylidenesuccinate and an aromatic aldehyde.

Materials:

- Diethyl 2-isopropylidenesuccinate
- Aromatic aldehyde (e.g., 3-methoxybenzaldehyde)
- Potassium tert-butoxide
- Anhydrous toluene
- Hydrochloric acid
- Acetic anhydride
- Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

- **Condensation:** To a stirred solution of diethyl 2-isopropylidenesuccinate and the aromatic aldehyde in anhydrous toluene, add potassium tert-butoxide portion-wise under an inert atmosphere. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
- **Hydrolysis:** The resulting half-ester is hydrolyzed by heating with aqueous hydrochloric acid to yield the corresponding dicarboxylic acid.
- **Isolation of Dicarboxylic Acid:** The precipitated dicarboxylic acid is collected by filtration, washed with water, and dried.
- **Cyclization:** The dried dicarboxylic acid is refluxed with acetic anhydride to effect cyclization to the fulgide.
- **Purification:** The excess acetic anhydride is removed under reduced pressure, and the crude fulgide is purified by recrystallization from a suitable solvent (e.g., ethanol).

VI. Conclusion

Diethyl 2-isopropylidenesuccinate is a versatile and valuable chemical intermediate with a well-defined set of alternative names and identifiers. Its synthesis via the Stobbe condensation is a robust and efficient method, providing a reliable source of this precursor for various applications. The most prominent of these is the synthesis of photochromic fulgides, a field with significant potential in materials science and technology. The detailed protocols and spectroscopic data provided in this guide are intended to empower researchers and drug development professionals in their endeavors, ensuring accuracy, reproducibility, and a deeper understanding of the chemistry of this important compound.

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References

- 1. Diethyl Isopropylidenesuccinate | C₁₁H₁₈O₄ | CID 251287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the Nomenclature and Utility of Diethyl 2-isopropylidenesuccinate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584202#alternative-names-for-diethyl-2-isopropylidenesuccinate]

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